[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.
Friedel-Crafts Acylation: Attachment of the 4-ethylphenyl group to the 2nd position of the quinoline ring.
Amidation: Formation of the pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups.
Scientific Research Applications
6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the bromine and pyrrolidine-1-carbonyl groups.
4-Ethylphenylquinoline: Lacks the bromine and pyrrolidine-1-carbonyl groups.
6-Bromoquinoline: Lacks the 4-ethylphenyl and pyrrolidine-1-carbonyl groups.
Uniqueness
6-BROMO-2-(4-ETHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the presence of all three functional groups (bromine, 4-ethylphenyl, and pyrrolidine-1-carbonyl) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
Molecular Formula |
C22H21BrN2O |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H21BrN2O/c1-2-15-5-7-16(8-6-15)21-14-19(22(26)25-11-3-4-12-25)18-13-17(23)9-10-20(18)24-21/h5-10,13-14H,2-4,11-12H2,1H3 |
InChI Key |
ARAOAADRNHQIPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.